

# Application Note: LC-MS/MS Determination of Fumonisin B2 in Raisins

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## Compound Focus: Fumonisin B2

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Fumonisin B2 is a mycotoxin primarily produced by *Fusarium* fungi and is a common contaminant in corn and various cereals. **Fumonisin B2 (FB2)** is a significant analog of Fumonisin B1, noted for being **more cytotoxic** and for its role as a **possible human carcinogen** (Group 2B according to the International Agency for Research on Cancer) [1] [2]. Its occurrence is not limited to corn; it has also been detected in dried fruits like raisins, posing a potential health risk and necessitating reliable monitoring methods [2] [1].

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of FB2 due to its high sensitivity, selectivity, and ability to confirm analyte identity.

## Detailed Protocol for FB2 Analysis in Raisins

This protocol provides a step-by-step guide for sample preparation and LC-MS/MS analysis.

### Sample Preparation and Clean-up

Efficient sample clean-up is critical for removing matrix interferences from raisins.

- **Extraction:** Homogenize a representative sample of raisins. Extract fumonisins using a solvent mixture of **acetonitrile and water (50:50, v/v)** or a similar suitable extraction solvent [3].

- **Clean-up Evaluation:** Based on a study evaluating various food matrices, several clean-up strategies can be considered [2]:
  - **Immunoaffinity Columns (IACs): FumoniStar** columns were found to provide optimal recoveries (70-120%) across all tested food matrices, including dried fruits, and are highly recommended [2].
  - **MultiSep 211 Fum Columns:** These columns yielded good recoveries for fumonisins in both dried figs and raisins [2].
  - **C18 Solid-Phase Extraction (SPE):** While C18 cartridges achieved acceptable recoveries in dried figs and wheat flour, their performance specifically for raisins was not highlighted as optimal [2].
  - **Strong Anion Exchange (SAX) Cartridges:** An inter-laboratory study validated the use of SAX cartridges for fumonisin determination in corn, indicating it is a proven technique, though its efficiency for raisins should be verified [4].

## Liquid Chromatography (LC) Conditions

While the searched results lack a specific LC method for raisin matrices, the following parameters can serve as a starting point for method development.

- **Column:** Synergi 4 $\mu$  Fusion-RP 80A column (100/150  $\times$  4.6 mm) or equivalent C18-based column [5].
- **Mobile Phase:** To avoid the risk of salt precipitation from phosphate buffers, consider using **acidic modifiers** like **formic acid** [2]. A mixture of water (with 1.5 mM formic acid) and methanol as organic solvent is suggested.
- **Gradient:** Employ a gradient elution program with increasing methanol concentration to achieve baseline separation of FB2 from other fumonisins and matrix components in less than 20 minutes [2].

## Mass Spectrometry (MS) Parameters

The search results provide specific MS parameters for **Fumonisin B2**. The table below summarizes the key parameters for Multiple Reaction Monitoring (MRM), which is the standard technique for quantitation [4].

Table 1: LC-MS/MS Parameters for **Fumonisin B2** Quantitation

Parameter	Specification
Q1 Mass (Precursor Ion)	706.2 m/z

Parameter	Specification
Q3 Mass (Product Ion)	336.4 m/z (Quantifier); 318.4 m/z (Qualifier)
Collision Energy (CE)	Optimized for the above transitions (e.g., ~50 eV)
Ionization Mode	Electrospray Ionization (ESI)

*Note: The precursor and product ion values are based on an inter-laboratory study for FB2 in corn and should be confirmed for your specific instrument [4].*

## Method Validation Data

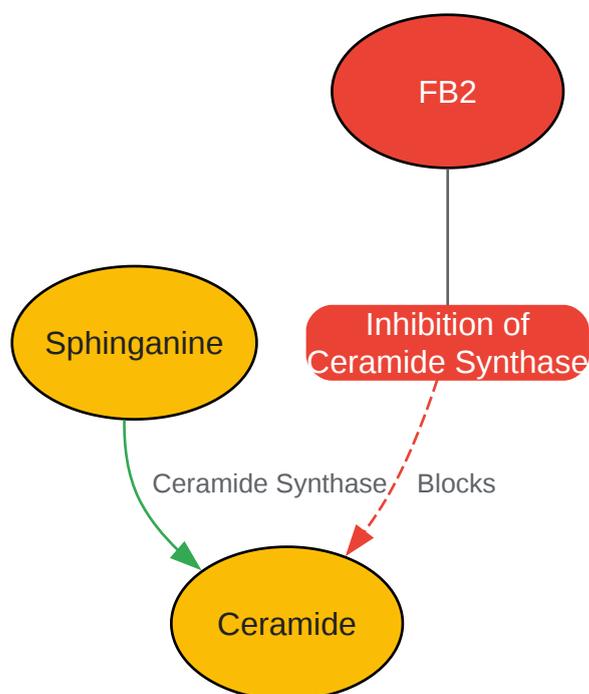
An inter-laboratory study for the determination of fumonisins B1, B2, and B3 in corn provides a benchmark for expected method performance. While this data is for corn, it represents the rigor required for a validated method [4].

*Table 2: Validation Parameters from an Inter-Laboratory Study of Fumonisins in Corn*

Analyte	Spiking Level (µg/kg)	Average Recovery (%)	Repeatability (RSDr, %)	Reproducibility (RSDR, %)
Fumonisin B2 (FB2)	10 - 100	78.6 - 103.2	2.6 - 15.3	5.9 - 18.7

## Mechanism of Fumonisin B2 Toxicity

**Fumonisin B2** exerts its toxic effects primarily by disrupting sphingolipid metabolism. The following diagram illustrates this key signaling pathway.



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*Diagram Title: FB2 Inhibits Sphingolipid Biosynthesis*

This diagram shows that FB2 specifically inhibits the enzyme **ceramide synthase** [1]. This disruption leads to the accumulation of sphinganine and sphingosine, which are mediators of toxicity, causing **oxidative stress and apoptosis** in cells [1].

## Safety and Handling

**Fumonisin B2** is an analytical standard and a dangerous toxin. Please adhere to the following precautions:

- **Classification:** Acute Tox. 4 Oral, Eye Irrit. 2 [3].
- **Personal Protective Equipment (PPE):** Wear **eyes shields, face shields, gloves**, and use an appropriate respirator filter when handling [3].
- **Storage:** Store the standard solution at **-20°C**. It is a **flammable liquid** with a flash point of approximately **2°C** [3].

## Conclusion

This guide provides a foundation for determining **fumonisin B2** in raisins using LC-MS/MS. The critical steps involve using an effective clean-up strategy like Immunoaffinity Columns, optimizing chromatographic separation with MS-compatible mobile phases, and employing the specified MRM transitions for sensitive and selective detection. Always validate the method thoroughly in your own laboratory for the specific raisin matrix.

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